molecular formula C29H56O16 B8106048 m-PEG12-COO-propanoic acid

m-PEG12-COO-propanoic acid

Cat. No.: B8106048
M. Wt: 660.7 g/mol
InChI Key: FTRVNFAPQPZBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG12-COO-propanoic acid, also known as 3-(m-PEG12-ethoxycarbonyl)propanoic acid, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (proteolysis-targeting chimera) linker, which is a technology that enables the targeted degradation of specific proteins within cells. This compound is significant in the field of drug discovery and development, particularly for its role in creating PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-COO-propanoic acid typically involves the reaction of a PEG derivative with propanoic acid. The process begins with the activation of the PEG derivative, which is then reacted with propanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for use in research and development .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-COO-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG12-COO-propanoic acid is widely used in scientific research due to its role as a PROTAC linker. Its applications include:

    Chemistry: Used in the synthesis of PROTAC molecules, which are valuable tools for studying protein function and interactions.

    Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.

    Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the production of specialized reagents and materials for research and development

Mechanism of Action

m-PEG12-COO-propanoic acid functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG12-COO-propanoic acid is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to facilitate the targeted degradation of proteins makes it a valuable tool in drug discovery and development. Compared to other PEG derivatives, this compound offers specific advantages in terms of stability and reactivity, making it suitable for use in various chemical and biological applications .

Properties

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-29(32)3-2-28(30)31/h2-27H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRVNFAPQPZBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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